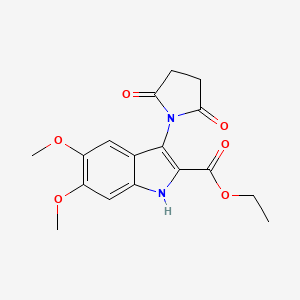![molecular formula C19H20N6 B7880130 4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880130.png)
4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene” is known as 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide. This compound is a member of the isothiazolone family, which is known for its antimicrobial properties. It is characterized by the presence of a fluorophenyl group and a methyl group attached to the isothiazolone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form 4-fluoro-N-(chloroacetyl)aniline. This intermediate is then cyclized with sulfur and sodium hydroxide to yield the desired isothiazolone compound. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in developing new antibiotics.
Medicine: Investigated for its potential therapeutic effects in treating bacterial infections.
Industry: Used as a preservative in various industrial products due to its antimicrobial properties.
作用机制
The antimicrobial activity of 5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide is primarily due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. The compound targets key enzymes involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. This disruption leads to cell lysis and death of the bacteria.
相似化合物的比较
Similar Compounds
5-chloro-2-methyl-4-isothiazolin-3-one: Another member of the isothiazolone family with similar antimicrobial properties.
2-methyl-4-isothiazolin-3-one: Known for its use as a preservative in personal care products.
Uniqueness
5-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial activity and stability compared to other isothiazolones. This makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
4-phenyl-13-pyrrolidin-1-yl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6/c1-2-6-15(7-3-1)25-13-16-17-14(8-9-20-18(16)23-25)12-21-19(22-17)24-10-4-5-11-24/h1-3,6-7,12-13H,4-5,8-11H2,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCTSGQZDZWKWKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=C3CCN=C4C(=CN(N4)C5=CC=CC=C5)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=NC=C3CCN=C4C(=CN(N4)C5=CC=CC=C5)C3=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-{[1-(3-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B7880051.png)
![3,4,5,6-tetrahydro-2H-1,5-methanoazocino[3,2-b]quinoline-12-carboxylic acid](/img/structure/B7880060.png)
![ethyl [3-(4-methoxybenzyl)-2,6-dioxotetrahydropyrimidin-1(2H)-yl]acetate](/img/structure/B7880067.png)

![3-[4-Methoxy-3-(piperidin-1-ylsulfonyl)phenyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7880092.png)
![1-methyl-7-pyridin-3-yl-1,7-dihydropyrimido[5,4-d]pyrimidine-2,4,8(3H)-trione](/img/structure/B7880097.png)
![8-(3,5-dimethylpiperidin-1-yl)sulfonyl-1H-[1]benzothiolo[3,2-d]pyrimidin-4-one](/img/structure/B7880105.png)
![tert-butyl (5E)-5-[(dimethylamino)methylene]-2-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7880111.png)
![tert-butyl 2-(4-methylphenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7880113.png)
![tert-butyl (5E)-5-[(dimethylamino)methylene]-2-(4-fluorophenyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[3,4-b]azepine-8(2H)-carboxylate](/img/structure/B7880119.png)
![2-(3-Phenylimidazo[4,5-b]pyridin-2-yl)ethanamine](/img/structure/B7880138.png)
![2-[3-(4-Methoxyphenyl)imidazo[4,5-b]pyridin-2-yl]ethanamine](/img/structure/B7880143.png)
![2-[3-(4-Ethylphenyl)imidazo[4,5-b]pyridin-2-yl]ethanamine](/img/structure/B7880148.png)
![13-(4-benzylpiperidin-1-yl)-4-methyl-4,5,7,12,14-pentazatricyclo[8.4.0.02,6]tetradeca-1(14),2,6,10,12-pentaene](/img/structure/B7880154.png)
